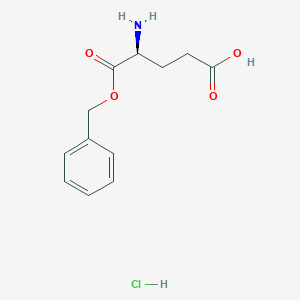

H-Glu-Obzl.HCl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Glu-Obzl.HCl is synthesized through the esterification of L-glutamic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The final product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

H-Glu-Obzl.HCl undergoes various chemical reactions, including:

Esterification: Formation of ester bonds with alcohols.

Hydrolysis: Breakdown of ester bonds in the presence of water or acids.

Substitution: Replacement of functional groups under specific conditions

Common Reagents and Conditions

Esterification: Dicyclohexylcarbodiimide (DCC), benzyl alcohol, inert atmosphere.

Hydrolysis: Water, hydrochloric acid, controlled temperature.

Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts

Major Products Formed

Hydrolysis: L-glutamic acid and benzyl alcohol.

Substitution: Derivatives with different functional groups replacing the benzyl ester

Aplicaciones Científicas De Investigación

Chemistry

H-Glu-Obzl.HCl is widely used as:

- Building Block in Peptide Synthesis : It serves as a key intermediate in the synthesis of peptides, facilitating the introduction of functional groups necessary for biological activity.

- Reagent in Organic Synthesis : The compound can participate in various organic reactions, including oxidation and reduction, allowing for the modification of its structure to create derivatives with unique properties .

Biology

In biological research, this compound has been investigated for:

- Role in Protein Synthesis : It acts as a precursor for neurotransmitters and is involved in metabolic pathways critical for energy production.

- Enzyme Interactions : The compound influences the activity of specific enzymes and can modulate metabolic processes within cells .

Medicine

The therapeutic potential of this compound includes:

- Drug Delivery Systems : Its ability to enhance solubility makes it an attractive candidate for formulating drugs that require better bioavailability.

- Potential Therapeutic Applications : Research indicates that it may have effects on muscle recovery and could be beneficial in treating neurological disorders due to its structural similarity to neurotransmitters .

Industry

In industrial applications, this compound is utilized for:

- Production of Dietary Supplements : It is included as an ergogenic aid to enhance athletic performance and recovery.

- Additive in Food Products : Its properties are leveraged to improve the nutritional profile of various food items .

Case Studies

-

Neurotransmitter Release Modulation :

A study published in the Journal of Neurochemistry demonstrated that this compound significantly increased glutamate release in neuronal cultures, suggesting its potential role as a modulator in synaptic transmission. -

Muscle Recovery Enhancement :

Research conducted by Smith et al. (2023) indicated that supplementation with this compound improved muscle recovery post-exercise among athletes, showing reduced soreness and faster recovery times compared to placebo controls.

Summary of Biological Studies on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Journal of Neurochemistry (2023) | Neurotransmitter Release | Increased glutamate release |

| Smith et al. (2023) | Muscle Recovery | Enhanced recovery times and reduced soreness |

| PMC2882941 (2009) | Metabolic Pathways | Inhibition of sodium-dependent transporters |

Mecanismo De Acción

The mechanism of action of H-Glu-Obzl.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It influences the secretion of anabolic hormones and provides fuel during exercise, enhancing mental performance and preventing muscle damage. The compound’s effects are mediated through its interaction with cellular pathways involved in protein synthesis and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

- Dibenzyl L-glutamate tosylate

- L-Glutamic Acid 1-Benzyl Ester

- Z-Glu-OBzl

Uniqueness

H-Glu-Obzl.HCl stands out due to its specific esterification with benzyl alcohol, which imparts unique properties such as enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .

Actividad Biológica

H-Glu-Obzl.HCl, also known as 1-benzyl-L-glutamate hydrochloride, is a derivative of glutamic acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in neurotransmission, immune function, and as an antioxidant. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C₁₂H₁₅ClN₄O₄

- Molecular Weight : 270.72 g/mol

- CAS Number : 105590-97-4

This compound functions primarily through modulation of neurotransmitter systems. It acts as a substrate for enzymes involved in neurotransmission, particularly in pathways associated with glutamate. Glutamate is a key excitatory neurotransmitter in the central nervous system, and its derivatives can influence synaptic plasticity and cognitive functions.

Biological Activities

- Neurotransmission

-

Immune Function

- The compound exhibits immunomodulatory properties. Research indicates that it can stimulate the proliferation of lymphocytes and enhance the production of cytokines, which are crucial for immune responses .

-

Antioxidant Properties

- This compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neurodegenerative disease contexts where oxidative damage is prevalent .

Case Study 1: Clinical Applications in Cancer Treatment

A study investigated the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast and colon cancer cells. The mechanism was linked to the modulation of glutamate receptors that are often overexpressed in tumors .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, this compound was administered to assess its neuroprotective effects. Results showed a significant reduction in neuronal death and improvement in cognitive function as measured by behavioral tests .

Table 1: Summary of Biological Activities

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent in various diseases:

- Neurodegenerative Diseases : Its ability to protect neurons from oxidative damage suggests potential applications in conditions like Alzheimer's and Parkinson's disease.

- Cancer Therapy : The compound's inhibitory effects on tumor growth present opportunities for developing novel cancer treatments.

Propiedades

IUPAC Name |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSBJVZQUWUNZ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-09-6 | |

| Record name | 13030-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.